Diethoxyphosphorylacetaldehyde tosylhydrazone
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Overview
Description
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate typically involves the reaction of diethyl phosphonate with a tosylhydrazone derivative under specific conditions. One common method involves the use of a palladium catalyst to facilitate the cross-coupling reaction between diethyl phosphonate and the tosylhydrazone . The reaction is often carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted phosphonates .
Scientific Research Applications
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate involves its interaction with specific molecular targets. For example, it can act as a cholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate compound used in similar applications but lacks the hydrazone moiety.
Diethyl (2-tosylhydrazono)phosphonate: Similar structure but with different substituents on the phosphonate group.
Uniqueness
Diethyl(E)-(2-(2-tosylhydrazono)ethyl)phosphonate is unique due to its combination of a phosphonate group and a tosylhydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to other phosphonate derivatives .
Properties
Molecular Formula |
C13H21N2O5PS |
---|---|
Molecular Weight |
348.36 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethylideneamino)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21N2O5PS/c1-4-19-21(16,20-5-2)11-10-14-15-22(17,18)13-8-6-12(3)7-9-13/h6-10,15H,4-5,11H2,1-3H3 |
InChI Key |
GWICZZGFOFTUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC=NNS(=O)(=O)C1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
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